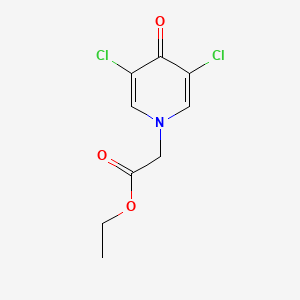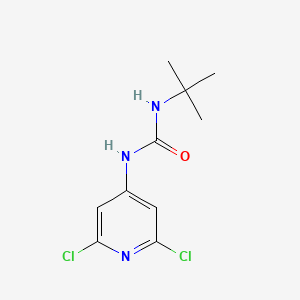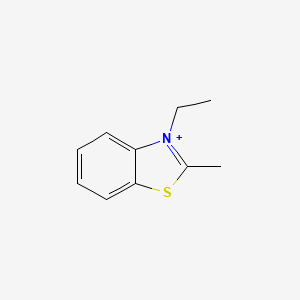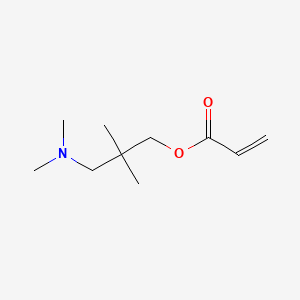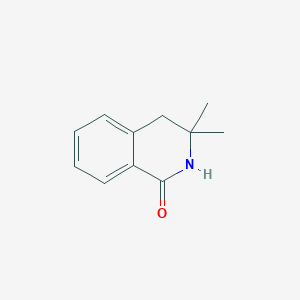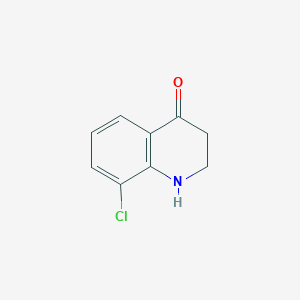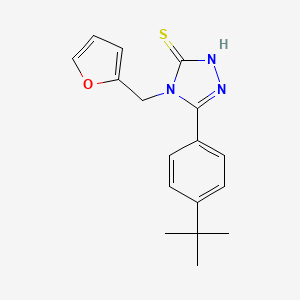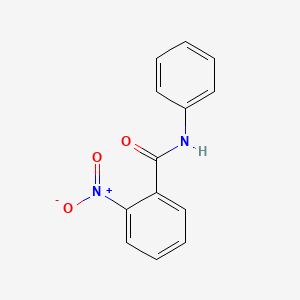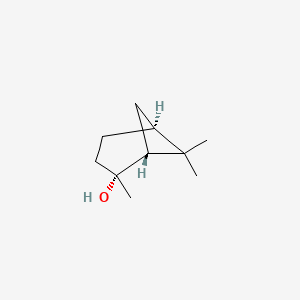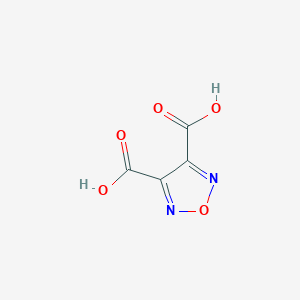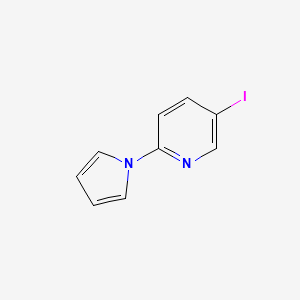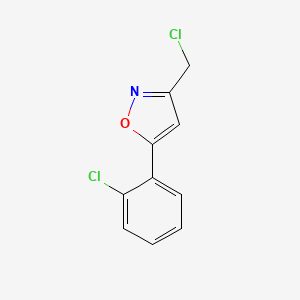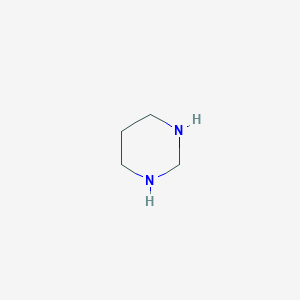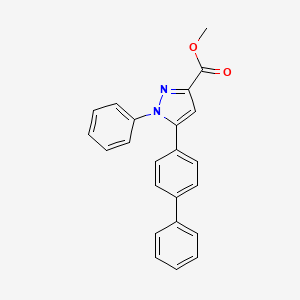
Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate
Descripción general
Descripción
Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate, commonly known as MPPC, is a chemical compound with potential applications in scientific research. MPPC belongs to the class of pyrazole derivatives and has gained significant attention due to its potential pharmacological and biological properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: Pyrazoles, including the specified compound, are frequently utilized in the design and synthesis of new pharmaceuticals due to their significant biological activities. Methods: Synthesis of pyrazoles can involve multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system. Results: The compound has been used to create molecules with antibacterial properties, showing effectiveness against certain bacterial strains .
Drug Discovery
Scientific Field
Drug Discovery Application Summary: The pyrazole core is integral in the discovery of drugs with potential therapeutic effects. Methods: Drug candidates are often screened using high-throughput assays to determine their biological activity. Results: Compounds with the pyrazole moiety have been identified as potential leads for further drug development .
Agrochemistry
Scientific Field
Agrochemistry Application Summary: Pyrazole derivatives are used in the development of agrochemicals like pesticides and herbicides. Methods: These compounds are synthesized and tested for their efficacy in controlling pests and weeds in agricultural settings. Results: Some pyrazole-based compounds have shown promising results in increasing crop yields by effectively controlling pests .
Coordination Chemistry
Scientific Field
Coordination Chemistry Application Summary: Pyrazoles can act as ligands in coordination complexes, which are useful in catalysis and material science. Methods: The compound is reacted with metal ions to form coordination complexes, which are then characterized using spectroscopic methods. Results: The resulting complexes have been studied for their catalytic properties and potential applications in various chemical reactions .
Organometallic Chemistry
Scientific Field
Organometallic Chemistry Application Summary: Pyrazole derivatives are used to synthesize organometallic compounds with applications in catalysis and organic synthesis. Methods: The compound is used to introduce pyrazole ligands into metal centers, creating organometallic complexes. Results: These complexes have been explored for their use in facilitating organic transformations and polymerization reactions .
Green Synthesis
Scientific Field
Green Chemistry Application Summary: Pyrazoles are involved in green synthesis processes that aim to reduce environmental impact. Methods: The compound is synthesized using environmentally friendly methods, such as microwave-assisted synthesis, which reduces the use of harmful solvents. Results: The adoption of green synthesis techniques has led to the development of more sustainable chemical processes involving pyrazoles .
Synthetic Organic Chemistry
Scientific Field
Synthetic Organic Chemistry Application Summary: This compound is used as a precursor in the synthesis of more complex heterocyclic systems, which are significant in pharmaceutical development. Methods: Techniques such as multicomponent reactions and cyclocondensation are employed to create diverse heterocyclic structures. Results: The synthesis processes have led to the creation of compounds with varied biological activities, expanding the library of molecules available for drug development .
Material Science
Scientific Field
Material Science Application Summary: Pyrazole derivatives are investigated for their potential use in creating new materials with unique properties. Methods: The compound is incorporated into polymers or other materials to study the effects on the material’s properties. Results: Research has shown that these derivatives can enhance the thermal stability and mechanical strength of materials .
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: The compound serves as a reagent or a structural motif in the development of analytical methods. Methods: It is used in the design of sensors and assays for the detection of various analytes. Results: Pyrazole-based sensors have demonstrated sensitivity and selectivity in detecting ions or molecules .
Environmental Chemistry
Scientific Field
Environmental Chemistry Application Summary: Pyrazoles are part of green chemistry initiatives, aiming to reduce the environmental footprint of chemical processes. Methods: The compound is synthesized using eco-friendly methods, such as water as a solvent or catalysts that minimize waste. Results: These methods contribute to more sustainable practices in the chemical industry .
Catalysis
Scientific Field
Catalysis Application Summary: Pyrazole derivatives are used as ligands in catalysts that facilitate various chemical reactions. Methods: The compound is coordinated with metals to form catalysts that are tested in different reactions. Results: These catalysts have been effective in increasing the efficiency and selectivity of reactions .
Pharmacology
Scientific Field
Pharmacology Application Summary: The pyrazole core is crucial in studying the pharmacodynamics and pharmacokinetics of new drugs. Methods: The compound is used in the development of drug models to understand their interaction with biological systems. Results: Insights gained from these studies help in optimizing drug design for better efficacy and reduced side effects .
These applications highlight the multifaceted nature of “Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate” in scientific research, showcasing its potential in various fields beyond the initial six applications discussed. For detailed experimental procedures, technical parameters, and quantitative data, consulting specific scientific publications and databases would provide the most comprehensive information .
Tautomerism Studies
Scientific Field
Organic Chemistry Application Summary: This compound is studied for its tautomeric properties, which are significant in understanding its reactivity and biological activity. Methods: Techniques like restricted Hartree-Fock and DFT studies are used to investigate the role of solvents in tautomeric stabilization. Results: Findings contribute to a deeper understanding of structure/reactivity relationships in pyrazoles .
Synthesis of Heterocyclic Systems
Scientific Field
Heterocyclic Chemistry Application Summary: The compound serves as a precursor in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. Methods: Aminopyrazoles are explored as precursors, and their synthesis is reviewed based on theoretical and experimental methods. Results: The synthesis of these systems expands the range of compounds with potential pharmaceutical applications .
Biological Activity Studies
Scientific Field
Biochemistry Application Summary: Pyrazole derivatives are analyzed for their broad spectrum of biological activities. Methods: Traditional procedures used in the synthesis of pyrazoles are focused upon to understand their biological implications. Results: Pyrazoles are found in naturally occurring compounds and are associated with various biological activities .
Eco-Friendly Synthesis
Scientific Field
Green Chemistry Application Summary: The compound is involved in eco-friendly synthesis protocols that emphasize non-toxic, thermally stable, and cost-effective processes. Methods: Amberlyst-70, a resinous and non-toxic catalyst, is used for the synthesis, offering an eco-friendly attribute to the process. Results: Such innovative protocols contribute to sustainable and environmentally friendly chemical synthesis .
These additional applications further illustrate the versatility of “Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate” in scientific research, highlighting its potential in a wide array of fields. The compound’s role in advancing scientific knowledge and application is evident across various domains, from organic chemistry to green chemistry initiatives. For detailed experimental procedures, technical parameters, and quantitative data, consulting specific scientific publications and databases would provide the most comprehensive information .
Propiedades
IUPAC Name |
methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-27-23(26)21-16-22(25(24-21)20-10-6-3-7-11-20)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWDGHSTDNORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378062 | |
| Record name | Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
CAS RN |
957320-19-3 | |
| Record name | Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



